molecular formula C20H23N3O3 B15018733 N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

Katalognummer: B15018733
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: UKAMUHOAFWTUHW-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific structural features, such as the presence of both ethyl and methoxy substituents, which contribute to its distinct chemical and biological properties. These structural elements enhance its potential as a versatile compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C20H23N3O3/c1-3-15-4-8-17(9-5-15)22-19(24)12-13-20(25)23-21-14-16-6-10-18(26-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)(H,23,25)/b21-14+

InChI-Schlüssel

UKAMUHOAFWTUHW-KGENOOAVSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.